

Inogatran: A Technical Overview of the Direct Thrombin Inhibitor

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Compound of Interest

Compound Name: Inogatran

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This technical guide provides a comprehensive overview of **Inogatran**, a direct thrombin inhibitor. The document details its core physicochemical properties, mechanism of action, and the experimental models used to evaluate its efficacy.

Core Molecular Data

Inogatran is a small molecule, peptidomimetic direct inhibitor of thrombin.^[1] Its fundamental molecular and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C21H38N6O4	^[1] ^[2] ^[3] ^[4]
Molecular Weight	438.6 g/mol	^[1] ^[2]
CAS Number	155415-08-0	^[1] ^[2] ^[3] ^[4]

Mechanism of Action: Direct Thrombin Inhibition

Inogatran exerts its anticoagulant effect by directly and competitively inhibiting thrombin, a key serine protease in the coagulation cascade.^[5] Thrombin plays a central role in hemostasis and thrombosis by:

- Converting soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot.
- Amplifying its own generation by activating upstream coagulation factors V, VIII, and XI.
- Activating platelets through protease-activated receptors (PARs), leading to their aggregation and the release of prothrombotic factors.

By binding to the active site of thrombin, **Inogatran** effectively blocks these downstream effects, thereby preventing the formation and propagation of thrombi.

Coagulation Cascade and Inogatran's Site of Action

The following diagram illustrates the coagulation cascade and highlights the central role of thrombin and the inhibitory action of **Inogatran**.

Coagulation cascade showing the central role of Thrombin and the inhibitory action of **Inogatran**.

Experimental Protocols for Efficacy Evaluation

The antithrombotic efficacy of **Inogatran** has been evaluated in various preclinical models of arterial and venous thrombosis. The following sections detail the methodologies of two key experimental models.

Ferric Chloride-Induced Arterial Thrombosis Model (Rat)

This model is widely used to induce oxidative injury to the arterial endothelium, leading to the formation of a platelet-rich thrombus.

Methodology:

- **Animal Preparation:** Male Sprague-Dawley rats are anesthetized, and the carotid artery is surgically exposed.
- **Thrombus Induction:** A filter paper saturated with a ferric chloride (FeCl₃) solution (typically 35-50%) is applied topically to the exposed artery for a defined period (e.g., 10 minutes).
- **Parameter Measurement:**

- Time to Occlusion (TTO): Blood flow is monitored using a Doppler flow probe, and the time taken for complete cessation of blood flow is recorded.
- Thrombus Weight: After a set period, the thrombosed arterial segment is excised, and the wet weight of the thrombus is determined.
- Drug Administration: **Inogatran** or vehicle is typically administered intravenously (i.v.) as a bolus followed by a continuous infusion before the application of ferric chloride.

Electrolytic Injury-Induced Venous Thrombosis Model (Canine)

This model creates a more physiologically relevant venous thrombus by inducing endothelial damage via an electrical current.

Methodology:

- Animal Preparation: Anesthetized dogs undergo a surgical procedure to expose a femoral vein.
- Thrombus Induction: A small-gauge needle electrode is inserted into the vein, and a controlled anodal direct current (e.g., 250 μ A) is applied for a specific duration (e.g., 30 minutes). This electrolytic injury denudes the endothelium, initiating thrombus formation.
- Parameter Measurement:
 - Thrombus Score/Weight: The degree of thrombus formation is often assessed using a scoring system based on visual inspection or by measuring the weight of the formed thrombus.
 - Histopathology: The vessel segment can be excised for histological examination to assess thrombus composition and vessel wall injury.
- Drug Administration: **Inogatran** is administered intravenously prior to and during the electrolytic injury.

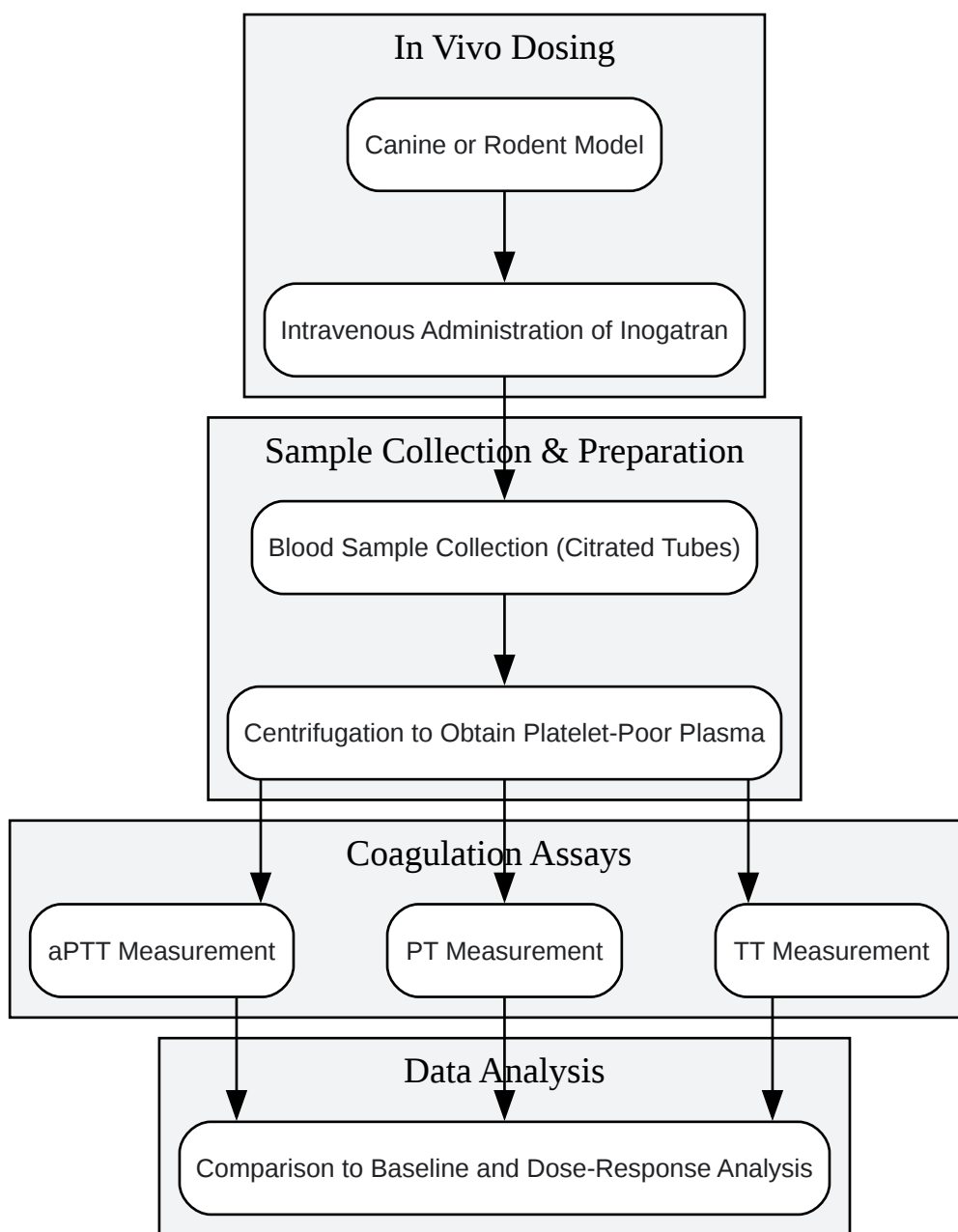
Quantitative Effects on Coagulation Parameters

The anticoagulant effect of **Inogatran** can be quantified by measuring its impact on standard coagulation assays.

Coagulation Parameter	Effect of Inogatran
Activated Partial Thromboplastin Time (aPTT)	Dose-dependent prolongation
Prothrombin Time (PT)	Dose-dependent prolongation
Thrombin Time (TT)	Marked, dose-dependent prolongation

In a canine model of venous thrombosis, intravenous administration of **Inogatran** at doses of 0.075, 0.25, and 0.75 mg/kg resulted in dose-dependent increases in aPTT, TT, and PT.[3]

Experimental Workflow for Assessing Coagulation Parameters



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